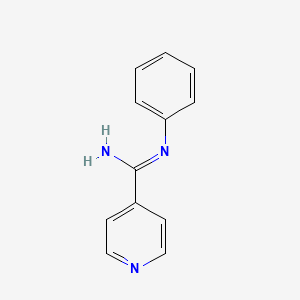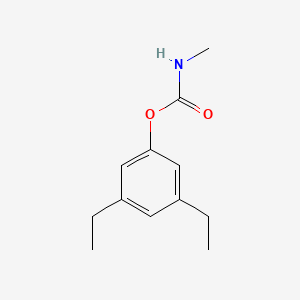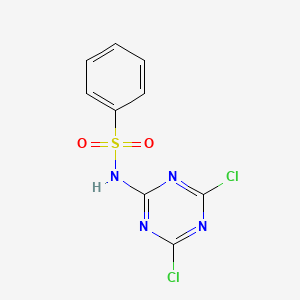
Formaldehyde;1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;1-phenylethanone is a synthetic polymer that combines formaldehyde and 1-phenylethanone, followed by hydrogenation. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1-phenylethanone, hydrogenated typically involves the polymerization of formaldehyde with 1-phenylethanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process. After the initial polymerization, the resulting polymer undergoes hydrogenation to achieve the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where formaldehyde and 1-phenylethanone are combined under specific temperature and pressure conditions. Catalysts such as acids or bases may be used to enhance the reaction rate. The hydrogenation step is performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to ensure complete hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
Formaldehyde;1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be further reduced to form more hydrogenated derivatives.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while reduction can produce more saturated polymers .
Aplicaciones Científicas De Investigación
Formaldehyde;1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and durability .
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with 1-phenylethanone, hydrogenated involves its interaction with various molecular targets. The polymer’s structure allows it to form stable interactions with other molecules, making it useful in applications such as drug delivery and material science. The pathways involved in its action depend on the specific application and the environment in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
Formaldehyde, polymer with 1-phenylethanone: Similar in structure but not hydrogenated.
Phenol-formaldehyde resin: Another polymer involving formaldehyde but with phenol instead of 1-phenylethanone.
Urea-formaldehyde resin: A polymer involving formaldehyde and urea
Uniqueness
Formaldehyde;1-phenylethanone is unique due to its hydrogenation step, which imparts additional stability and chemical resistance compared to its non-hydrogenated counterparts. This makes it particularly valuable in applications requiring enhanced durability and stability .
Propiedades
Número CAS |
68441-83-8 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
formaldehyde;1-phenylethanone |
InChI |
InChI=1S/C8H8O.CH2O/c1-7(9)8-5-3-2-4-6-8;1-2/h2-6H,1H3;1H2 |
Clave InChI |
IONMUCYQDGALHX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1.C=O |
SMILES canónico |
CC(=O)C1=CC=CC=C1.C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)

